4-Azido-1-methoxy-2-nitrobenzene
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Azido-1-methoxy-2-nitrobenzene can be inferred from its name. The benzene ring, a six-carbon ring with alternating double bonds, forms the core of the molecule. The azido group is attached to the 4th carbon, the methoxy group to the 1st carbon, and the nitro group to the 2nd carbon .Scientific Research Applications
1. Thermal Decomposition Studies
4-Azido-1-methoxy-2-nitrobenzene, as a variant of methoxyazidobenzene, has been studied in the context of thermal decomposition. Research indicates that methoxyazidobenzene undergoes thermal loss of nitrogen significantly faster than its azidobenzene counterparts, due to electrostatic stabilization within a charge-separated transition state. This characteristic makes it a valuable compound in studying the thermal properties of α-azido heterocycles and their reactions under heat stress (L'abbé et al., 1994).
2. Synthesis of 4-Methoxyphenol
The compound has been explored in the synthesis of 4-methoxyphenol, a significant industrial chemical. Researchers have developed methods to synthesize 4-methoxyphenol starting from 4-methoxy-1-nitrobenzene, with high yields in all steps of the process, demonstrating the potential of using derivatives of methoxyazidobenzene in the production of valuable phenolic compounds (Jian, 2000).
3. Photoreactive Studies
4-Azido-1-methoxy-2-nitrobenzene, being structurally related to methoxyazidobenzene, has applications in photoreactive studies. The compound has been used to observe the formation of heterocycles upon photolysis, providing insights into the photochemical behavior of azido compounds and their potential applications in material sciences and photoreactions (Takayama et al., 2003).
4. Atmospheric Chemistry Research
The atmospheric reactivity of methoxyphenols, closely related to methoxyazidobenzene, has been studied to understand the formation of secondary organic aerosol (SOA) and gas-phase oxidation products. These studies are vital for understanding the environmental impact and atmospheric behavior of compounds emitted from biomass burning, including derivatives of methoxyazidobenzene (Lauraguais et al., 2014).
Safety And Hazards
As with any chemical, handling 4-Azido-1-methoxy-2-nitrobenzene would require appropriate safety precautions. The azido group can be explosive under certain conditions, and the nitro group can be toxic. Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and following all relevant safety protocols .
properties
IUPAC Name |
4-azido-1-methoxy-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-14-7-3-2-5(9-10-8)4-6(7)11(12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJJDYDOUORWBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727387 | |
Record name | 4-Azido-1-methoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-1-methoxy-2-nitrobenzene | |
CAS RN |
98550-27-7 | |
Record name | 4-Azido-1-methoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.